molecular formula C14H17NO2 B3098477 Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One CAS No. 133745-53-6

Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One

Cat. No. B3098477
CAS RN: 133745-53-6
M. Wt: 231.29 g/mol
InChI Key: XLCRTPSFIQQHEF-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One” is a chemical compound with the molecular formula C13H18N2 . It is categorized under pharmaceuticals .


Physical And Chemical Properties Analysis

The boiling point of “Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One” is predicted to be 299.6±33.0 °C, and its density is predicted to be 1.074±0.06 g/cm3 . The pKa is predicted to be 10.83±0.20 .

Scientific Research Applications

Chemical Structure and Conformation

Cis-2-Benzylhexahydropyrano[3,4-c]Pyrrol-4(2H)-One is a chemical compound with a complex structure involving cis-fused pyrrolidine and dihydropyran rings. The pyrrolidine ring typically adopts an envelope or twist conformation, while the dihydropyran ring tends to have a half-chair conformation. These molecules often exhibit a folded conformation, with certain groups lying over others, facilitated by weak π–π interactions and intramolecular hydrogen bonding, contributing to a three-dimensional molecular network in the crystal structure (Chinnakali et al., 2009).

Synthetic Strategies

The molecule is involved in the synthesis of various heterocyclic systems, such as Pyrrolo[3,4-d][1,2]diazepines, which are rare and underexplored. These compounds are synthesized through cyclization reactions, showcasing the versatility of the cis-2-Benzylhexahydropyrano[3,4-c]Pyrrol-4(2H)-One scaffold in generating novel heterocyclic compounds with potential medicinal applications (Kharaneko & Bogza, 2013).

Molecular Interactions and Effects

The compound's derivatives have been explored for their ability to inhibit cysteinyl proteinases, a class of enzymes involved in various physiological and pathological processes. The design and synthesis of such inhibitors are crucial for developing therapeutic agents targeting diseases associated with proteinase dysfunction (Wang et al., 2005).

Conformational Studies

Studies on derivatives of this compound have contributed to understanding the anomeric effect and how it influences the configuration and conformation of cis/trans isomers. This knowledge is vital for designing molecules with desired properties and behaviors, especially in the development of pharmaceuticals (Annunziata et al., 1997).

Photophysical Properties

Research has also delved into the photophysical properties of these compounds, such as intramolecular hydrogen bond effects and photochemical behaviors, which are crucial for developing materials with specific light-induced activities (Obi et al., 1998).

Mechanism of Action

Mode of Action

The compound is synthesized via a cascade reaction promoted by I2/base from 2-hydroxychalcones and N-substituted β-enamine esters . .

Biochemical Pathways

The biochemical pathways affected by Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One are currently unknown. The compound is a product of a cascade reaction involving Michael addition/cyclization/lactonization/aromatization sequence , but the downstream effects of this compound on biochemical pathways require further investigation.

properties

IUPAC Name

(3aR,7aS)-2-benzyl-1,3,3a,6,7,7a-hexahydropyrano[3,4-c]pyrrol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14-13-10-15(9-12(13)6-7-17-14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCRTPSFIQQHEF-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)[C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One

Synthesis routes and methods

Procedure details

To a solution of 5,6-dihydro-2H-pyran-2-one (1.00 g, 1 eq) in CH2Cl2 (150 mL) was added N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq). After the mixture was cooled to 0° C., a solution of TFA in CH2Cl2 (0.1 eq, 1M) was added slowly. The reaction mixture was slowly heated to room temperature and stirred for 6 h. The reaction mixture was washed with water and brine, dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was chromatographed with a silica gel column (eluting agent: 2:1 (v/v) PE/EA) to give the title compound as colorless oil (1.95 g, 82.87%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 232.3 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
82.87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One
Reactant of Route 2
Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One
Reactant of Route 3
Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One
Reactant of Route 4
Reactant of Route 4
Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One
Reactant of Route 5
Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One
Reactant of Route 6
Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.